molecular formula C22H27N3O5S B2708118 N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1020982-30-2

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

カタログ番号 B2708118
CAS番号: 1020982-30-2
分子量: 445.53
InChIキー: FBQAQEYBMODYPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H27N3O5S and its molecular weight is 445.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Metabolic Disorders

Scientific Field

Endocrinology and Metabolic Disease Treatment

Application Summary

The compound has been explored for its role as a non-selective α-adrenoceptor antagonist, which could be beneficial in treating metabolic syndrome components such as hypertension, obesity, and dyslipidemia.

Results

Chronic administration led to a reduction in plasma triglyceride and glucose levels. However, it did not significantly affect body weight or blood pressure in normotensive animals, nor did it alter spontaneous activity or body temperature .

Antifungal Activity

Scientific Field

Pharmacology and Infectious Disease Treatment

Application Summary

Research has been conducted on derivatives of the compound for their potential antifungal properties, particularly against strains resistant to common antifungal drugs.

Methods of Application

The compound’s antifungal activity was assessed using in vitro assays against various fungal strains, including Candida species.

Results

The derivatives showed fungicidal activity at concentrations ranging from 0.2 to 3.0 mg/mL against certain Candida strains .

Metabolic Syndrome Treatment

Scientific Field

Endocrinology

Application Summary

The compound has been studied for its potential benefits in treating components of the metabolic syndrome, such as hypertension and obesity, due to its non-selective α-adrenoceptor antagonist properties.

Results

The administration resulted in reduced levels of triglycerides and glucose in rat plasma. However, it did not significantly affect body weight or blood pressure in normotensive animals, nor did it alter spontaneous activity or body temperature .

Neurodegenerative Disease Treatment

Scientific Field

Neuropharmacology

Application Summary

The compound’s sulphate and succinate salts have been investigated for their use in treating and preventing motor neuron diseases and neuromuscular junction disorders.

Methods of Application

While specific methods of application were not detailed in the search results, such studies typically involve both in vitro assays and in vivo models to evaluate the therapeutic effects of the compound.

Results

The results suggest potential therapeutic applications in neurodegenerative diseases, although specific outcomes and quantitative data were not provided in the search results .

These additional applications highlight the compound’s versatility and potential in various scientific and medical fields. The research into its uses continues to evolve, offering promising avenues for future therapeutic interventions.

Antimicrobial and Antibacterial Activity

Scientific Field

Microbiology and Infectious Diseases

Application Summary

The compound has been evaluated for its antimicrobial and antibacterial properties, particularly against resistant bacterial strains.

Methods of Application

In vitro assays were conducted to test the compound’s efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

Results

The compound demonstrated activity against these bacteria, suggesting its potential as a new class of antibacterial agent .

Serotonin Receptor Inhibition

Application Summary

Derivatives of the compound have been synthesized to target serotonin receptors, specifically the 5-HT1A receptor, which is implicated in various neurological and psychiatric disorders.

Methods of Application

The binding affinity of the derivatives was tested against the 5-HT1A receptor to determine their potential as receptor inhibitors.

Results

The derivatives showed high selectivity and strong binding affinity towards the 5-HT1A receptor, indicating their promise as therapeutic agents for conditions related to serotonin dysregulation .

Cardiovascular Research

Application Summary

The compound’s interaction with adrenergic receptors suggests potential applications in cardiovascular research, particularly in the modulation of blood pressure and heart rate.

Results

While specific data was not available, such studies would typically report on the compound’s efficacy in modulating cardiovascular functions and its therapeutic potential .

Metabolic Disorder Management

Application Summary

The compound has been investigated for its role in managing metabolic disorders, leveraging its α-adrenoceptor antagonist properties to influence lipid and carbohydrate metabolism.

Methods of Application

Chronic administration in animal models of obesity was used to evaluate the compound’s effects on body weight, plasma glucose, and triglyceride levels.

Results

The compound was found to reduce plasma triglyceride and glucose levels, suggesting its utility in managing aspects of metabolic syndrome .

特性

IUPAC Name

N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-17-4-2-5-19(14-17)24-9-11-25(12-10-24)31(27,28)13-3-8-23-22(26)18-6-7-20-21(15-18)30-16-29-20/h2,4-7,14-15H,3,8-13,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQAQEYBMODYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。